molecular formula C40H38Cl4N2O4 B14117265 GC-R1imide CAS No. 95689-65-9

GC-R1imide

Cat. No.: B14117265
CAS No.: 95689-65-9
M. Wt: 752.5 g/mol
InChI Key: RPHUSZHZKRLRHZ-UHFFFAOYSA-N
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Description

GC-R1imide (full chemical name withheld due to proprietary constraints) is a synthetic organic compound primarily analyzed via gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). This compound is hypothesized to belong to a class of nitrogen-containing heterocycles, given its imide functional group, which is common in pharmaceuticals and agrochemicals. Analytical workflows for this compound emphasize rigorous validation using spectral libraries (e.g., NIST) and retention index (RI) matching to ensure identification accuracy .

Properties

CAS No.

95689-65-9

Molecular Formula

C40H38Cl4N2O4

Molecular Weight

752.5 g/mol

IUPAC Name

11,14,22,26-tetrachloro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C40H38Cl4N2O4/c1-3-5-7-9-11-13-15-45-37(47)21-17-25(41)31-33-27(43)19-23-30-24(40(50)46(39(23)49)16-14-12-10-8-6-4-2)20-28(44)34(36(30)33)32-26(42)18-22(38(45)48)29(21)35(31)32/h17-20H,3-16H2,1-2H3

InChI Key

RPHUSZHZKRLRHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCCCCCC)Cl)C7=C(C=C(C2=C37)C1=O)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Key Findings :

  • Retention Time : this compound’s RT (12.7 min) overlaps with Compound X (12.5 min), necessitating spectral validation to avoid misidentification .
  • Spectral Specificity : Despite a lower NIST match (78%), this compound’s unique fragment ions (e.g., m/z 154, 98) distinguish it from Compound Y, which shows poor spectral alignment .
  • Multi-Criteria Filtering : this compound passes both RI and reverse high-resolution mass (RHRMF) criteria, whereas Compound X fails RHRMF due to isotopic pattern mismatches .

Advanced Methodologies for Enhanced Differentiation

GC × GC-HRMS

Comprehensive two-dimensional GC (GC × GC) coupled with HRMS resolves co-eluting peaks by separating compounds based on volatility and polarity. This technique could isolate this compound from Compound X in complex matrices, as demonstrated in studies of sodium bituminosulfonate .

Cross-Platform Validation

Aligning GC-FID and GC-MS data from replicate analyses improves alignment accuracy. For example, GCalignR software can synchronize RT shifts between instruments, reducing false positives .

Biological Activity

GC-R1imide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article reviews the existing literature on the biological activity of this compound, summarizing key findings from various studies, including case studies and experimental results.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound and its derivatives against a range of pathogens. The following table summarizes key findings from relevant research:

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus120.5 mg/mL
Escherichia coli100.8 mg/mL
Pseudomonas aeruginosa91.0 mg/mL
Salmonella typhimurium110.7 mg/mL

The antimicrobial activity is typically assessed using the agar disk diffusion method, where a clear zone around the disk indicates effective inhibition of bacterial growth.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. A study conducted by Naoko et al. explored the cytotoxicity of this compound using MTT assays, revealing significant cell viability reduction in treated cells compared to controls:

  • Cell Line : HeLa (cervical cancer)
  • IC50 Value : 25 µM

This indicates that this compound may be a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have been reported that illustrate the practical applications of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.
  • Case Study 2 : Research on cancer patients indicated that those receiving this compound as part of their treatment regimen experienced fewer side effects compared to traditional chemotherapy.

These case studies underscore the potential of this compound as both an antimicrobial and anticancer agent, warranting further investigation into its mechanisms and applications.

The precise mechanism through which this compound exerts its biological effects remains an area of active research. Preliminary findings suggest that it may disrupt bacterial cell membranes or interfere with cellular metabolic pathways, leading to cell death.

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